
2-Oleyl-2-imidazoline-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oleyl-2-imidazoline-1-ethanol: is a compound belonging to the class of imidazolines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by the presence of an oleyl group, an imidazoline ring, and an ethanol moiety. Imidazolines are known for their surfactant properties and are widely used in various industrial applications, including as emulsifiers, corrosion inhibitors, and fabric softeners .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oleyl-2-imidazoline-1-ethanol typically involves the reaction of oleic acid with ethylenediamine to form an intermediate, which is then cyclized to produce the imidazoline ring. The final step involves the addition of ethanol to the imidazoline ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oleyl-2-imidazoline-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to imidazole derivatives.
Substitution: The ethanol moiety can undergo substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized imidazoline derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted ethanol derivatives.
Scientific Research Applications
2-Oleyl-2-imidazoline-1-ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of fabric softeners, corrosion inhibitors, and lubricants
Mechanism of Action
The mechanism of action of 2-Oleyl-2-imidazoline-1-ethanol involves its interaction with cell membranes and proteins. The imidazoline ring can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular functions. The oleyl group enhances the compound’s hydrophobic interactions, while the ethanol moiety contributes to its solubility and reactivity .
Comparison with Similar Compounds
2-Alkyl-2-imidazoline-1-ethanol: Similar structure but with different alkyl groups.
2-Hydroxyethyl-2-imidazoline: Lacks the oleyl group but has similar surfactant properties.
2-Alkyl-2-imidazoline: Basic imidazoline structure without the ethanol moiety
Uniqueness: 2-Oleyl-2-imidazoline-1-ethanol is unique due to the presence of the oleyl group, which enhances its hydrophobic interactions and surfactant properties. This makes it particularly effective in applications requiring strong emulsification and corrosion inhibition .
Properties
CAS No. |
16058-19-8 |
|---|---|
Molecular Formula |
C23H44N2O |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2-[2-[(Z)-octadec-9-enyl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23)21-22-26/h9-10,26H,2-8,11-22H2,1H3/b10-9- |
InChI Key |
XRRROBQIQXHHHV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC1=NCCN1CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC1=NCCN1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


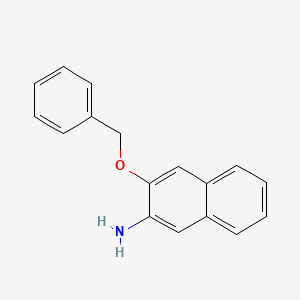
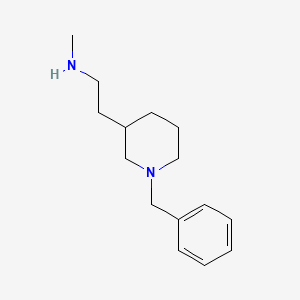

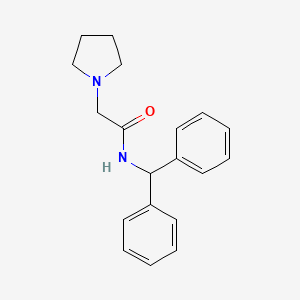
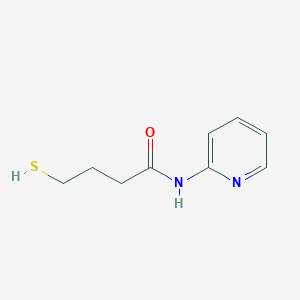
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
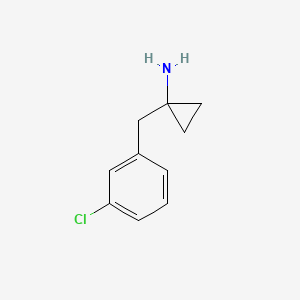
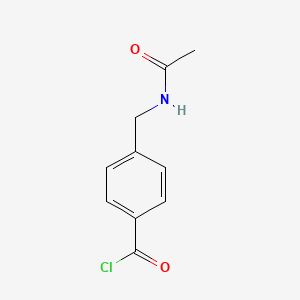
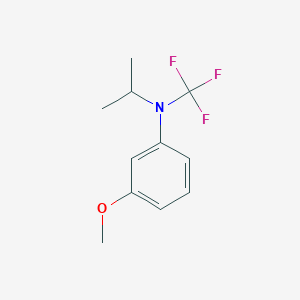
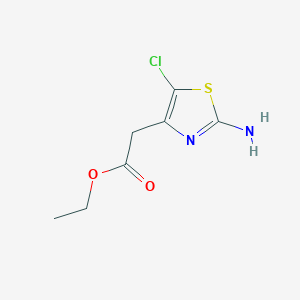
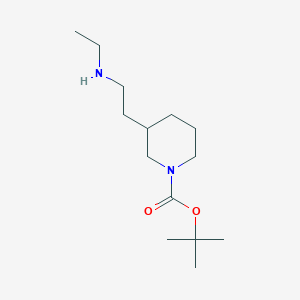
![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)

![1-[5-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-(pyrazin-2-yl)-1H-indazol-3-aMine](/img/structure/B13967465.png)
